molecular formula C32H26N4O2 B061535 N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide CAS No. 179528-39-3

N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide

Katalognummer B061535
CAS-Nummer: 179528-39-3
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: NWHYANOJWIDURM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide, also known as BIBO3304, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Wirkmechanismus

N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide acts as a selective antagonist of the GABA(A) receptor subtype containing alpha1beta3gamma2 subunits. It binds to the receptor and prevents the binding of GABA, which is the natural ligand for the receptor. This results in a decrease in the inhibitory signaling mediated by the receptor, leading to an increase in excitatory signaling. N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide also enhances the release of acetylcholine in the hippocampus by blocking the presynaptic GABA(A) receptors that inhibit acetylcholine release.
Biochemical and Physiological Effects:
N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is important for learning and memory. N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide has also been shown to reduce anxiety-like behavior in animal models. In addition, N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide has been found to enhance the analgesic effects of morphine in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide in lab experiments is its selectivity for the GABA(A) receptor subtype containing alpha1beta3gamma2 subunits. This allows researchers to selectively study the effects of blocking this receptor subtype without affecting other GABA(A) receptor subtypes. However, one limitation of using N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide is its limited solubility in water, which can make it difficult to administer in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide. One potential direction is to further explore its effects on learning and memory, particularly in the context of age-related cognitive decline. Another direction is to investigate its potential therapeutic applications in anxiety disorders and pain management. Additionally, further research is needed to optimize the synthesis and formulation of N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide for use in experimental settings.

Synthesemethoden

N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide was synthesized using a multi-step process that involved the coupling of 4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzoyl chloride with N-([1,1'-biphenyl]-2-yl)amine in the presence of a base such as triethylamine. The resulting product was purified by column chromatography to obtain N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the GABA(A) receptor subtype containing alpha1beta3gamma2 subunits, which is involved in the regulation of anxiety, sedation, and memory. N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide has also been found to enhance the release of acetylcholine in the hippocampus, which is important for learning and memory.

Eigenschaften

CAS-Nummer

179528-39-3

Produktname

N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide

Molekularformel

C32H26N4O2

Molekulargewicht

498.6 g/mol

IUPAC-Name

4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-6-12-26(29)30(28)34-21)32(38)24-17-15-23(16-18-24)31(37)35-27-13-7-5-11-25(27)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)

InChI-Schlüssel

NWHYANOJWIDURM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C6=CC=CC=C6

Kanonische SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C6=CC=CC=C6

Synonyme

N-(BIFENYL-2-YL)-4-[(2-METHYL-4,5-DIHYDRO-1H-IMIDAZO[4,5-D][1]BENZAZEPINE-6-YL)CARBONYL]BENZAMIDE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.